Cas no 1017778-62-9 (2-methoxy-3-(trifluoromethyl)benzonitrile)

2-Methoxy-3-(trifluoromethyl)benzonitrile is a fluorinated aromatic nitrile compound featuring a methoxy substituent at the 2-position and a trifluoromethyl group at the 3-position of the benzene ring. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitrile functionality offers versatility for further derivatization. Its high purity and well-defined reactivity profile make it suitable for applications in cross-coupling reactions, nucleophilic substitutions, and other fine chemical processes. The compound is particularly useful in the development of bioactive molecules due to its balanced solubility and stability characteristics.
2-methoxy-3-(trifluoromethyl)benzonitrile structure
1017778-62-9 structure
Product Name:2-methoxy-3-(trifluoromethyl)benzonitrile
CAS No:1017778-62-9
MF:C9H6F3NO
MW:201.14525270462
MDL:MFCD09832310
CID:1130416
PubChem ID:20111650
Update Time:2025-05-24

2-methoxy-3-(trifluoromethyl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Methoxy-3-(trifluoromethyl)benzonitrile
    • 3-Cyano-2-methoxybenzotrifluoride, 2-Cyano-6-(trifluoromethyl)anisole, 3-(Trifluoromethyl)-o-anisonitrile
    • AKOS015956937
    • MFCD09832310
    • PS-11354
    • CS-0439843
    • QXMXXEWVOOQVAI-UHFFFAOYSA-N
    • 1017778-62-9
    • 2-Methoxy-3-(trifluoromethyl)benzonitrile97%
    • 2-Methoxy-3-(trifluoromethyl)benzonitrile 97%
    • 2-methoxy-3-(trifluoromethyl)benzonitrile
    • MDL: MFCD09832310
    • Inchi: 1S/C9H6F3NO/c1-14-8-6(5-13)3-2-4-7(8)9(10,11)12/h2-4H,1H3
    • InChI Key: QXMXXEWVOOQVAI-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=C(C#N)C=1OC)(F)F

Computed Properties

  • Exact Mass: 201.04014830g/mol
  • Monoisotopic Mass: 201.04014830g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 33Ų

Experimental Properties

  • Refractive Index: 1.4706

2-methoxy-3-(trifluoromethyl)benzonitrile Security Information

  • HazardClass:6.1

2-methoxy-3-(trifluoromethyl)benzonitrile Pricemore >>

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2-methoxy-3-(trifluoromethyl)benzonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:1017778-62-9)2-methoxy-3-(trifluoromethyl)benzonitrile
Order Number:A1098752
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:24
Price ($):265.0
Email:sales@amadischem.com

Additional information on 2-methoxy-3-(trifluoromethyl)benzonitrile

2-Methoxy-3-(Trifluoromethyl)Benzonitrile: A Comprehensive Overview

2-Methoxy-3-(trifluoromethyl)benzonitrile, also known by its CAS number 1017778-62-9, is a versatile organic compound that has garnered significant attention in the fields of chemistry, materials science, and pharmacology. This compound is a derivative of benzonitrile, with a methoxy group at the 2-position and a trifluoromethyl group at the 3-position. The combination of these substituents imparts unique chemical and physical properties, making it a valuable compound for various applications.

The structure of 2-methoxy-3-(trifluoromethyl)benzonitrile is characterized by an aromatic ring with three substituents: a nitrile group (-CN), a methoxy group (-OCH₃), and a trifluoromethyl group (-CF₃). The nitrile group contributes to the compound's high reactivity, while the trifluoromethyl group introduces electron-withdrawing effects, enhancing its stability and reactivity in certain reactions. The methoxy group, on the other hand, introduces electron-donating effects, which can influence the electronic properties of the molecule. This interplay of substituents makes 2-methoxy-3-(trifluoromethyl)benzonitrile a fascinating subject for both theoretical and experimental studies.

Recent studies have highlighted the potential of 2-methoxy-3-(trifluoromethyl)benzonitrile in drug discovery. Its unique electronic properties make it an ideal candidate for designing bioactive molecules with specific pharmacokinetic profiles. For instance, researchers have explored its use as a building block for developing inhibitors of certain enzymes, such as kinases and proteases. The trifluoromethyl group, in particular, has been shown to enhance the lipophilicity and metabolic stability of drug candidates, which are critical factors in drug design.

In addition to its role in pharmacology, 2-methoxy-3-(trifluoromethyl)benzonitrile has found applications in materials science. Its high thermal stability and strong electron-withdrawing effects make it suitable for use in advanced materials such as polymers and ceramics. For example, recent research has demonstrated its potential as a precursor for synthesizing novel carbon-based materials with tailored electronic properties. These materials hold promise for applications in energy storage devices like batteries and supercapacitors.

The synthesis of 2-methoxy-3-(trifluoromethyl)benzonitrile typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by substitution reactions to introduce the trifluoromethyl and methoxy groups. However, recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For instance, the use of palladium-catalyzed cross-coupling reactions has significantly simplified the synthesis process while maintaining high yields.

The chemical reactivity of 2-methoxy-3-(trifluoromethyl)benzonitrile is influenced by its substituents' electronic effects. The nitrile group is highly reactive towards nucleophilic addition reactions, making it a valuable intermediate in organic synthesis. The trifluoromethyl group enhances the molecule's electrophilic character at certain positions on the aromatic ring, facilitating electrophilic substitution reactions under mild conditions. These properties make it an attractive substrate for designing complex organic molecules with specific functionalities.

In terms of environmental impact, studies have shown that 2-methoxy-3-(trifluoromethyl)benzonitrile exhibits low toxicity to aquatic organisms when properly managed. However, its persistence in environmental matrices requires careful handling during industrial processes to minimize ecological risks. Researchers are actively exploring green chemistry approaches to synthesize this compound using renewable feedstocks and energy-efficient methods.

The application of computational chemistry tools has greatly enhanced our understanding of 2-methoxy-3-(trifluoromethyl)benzonitrile's properties at the molecular level. Quantum mechanical calculations have provided insights into its electronic structure, reactivity patterns, and potential interactions with biological systems. These computational studies complement experimental work by predicting optimal reaction conditions and guiding the design of new derivatives with enhanced functionality.

In conclusion, 2-methoxy-3-(trifluoromethyl)benzonitrile, with its unique combination of substituents and versatile reactivity, continues to be a focal point in diverse areas of research. Its applications span drug discovery, materials science, and green chemistry, underscoring its importance as a valuable organic compound. As research progresses, we can expect further innovations that leverage this compound's exceptional properties to address emerging challenges in science and technology.

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Amadis Chemical Company Limited
(CAS:1017778-62-9)2-methoxy-3-(trifluoromethyl)benzonitrile
A1098752
Purity:99%
Quantity:25g
Price ($):265.0
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